molecular formula C11H21N B15071293 3-Methyl-2-azaspiro[5.5]undecane CAS No. 914223-81-7

3-Methyl-2-azaspiro[5.5]undecane

Cat. No.: B15071293
CAS No.: 914223-81-7
M. Wt: 167.29 g/mol
InChI Key: SHUYYKLMALLRRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-azaspiro[5.5]undecane (CAS 914223-81-7) is a chemical compound with the molecular formula C11H21N and a molecular weight of 167.29 g/mol . It belongs to the class of spirocyclic piperidines, a structural motif of significant interest in medicinal chemistry due to its three-dimensional rigidity and stable structure . The spirocyclic framework is considered a biological isostere that can favorably influence the physicochemical properties, water solubility, and lipophilicity of lead molecules, thereby optimizing their drug-like potential . The compound serves as a versatile synthetic building block, or intermediate, for the development of novel bioactive molecules. Its structure is related to azaspirane derivatives that have been explored in scientific research for their potential to inhibit specific biological pathways . For instance, related N-substituted azaspirane compounds have been identified as potent inhibitors of the JAK-STAT signaling pathway, a promising target for cancer therapy, highlighting the therapeutic relevance of this chemical class . Furthermore, spirocyclic scaffolds akin to this compound are actively investigated as inhibitors of bacterial targets, such as the MmpL3 protein in Mycobacterium tuberculosis , demonstrating the broad applicability of this structural framework in antimicrobial research . This product is intended for research and development purposes only. It is strictly for laboratory use and is not certified for human consumption or diagnostic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

914223-81-7

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

3-methyl-2-azaspiro[5.5]undecane

InChI

InChI=1S/C11H21N/c1-10-5-8-11(9-12-10)6-3-2-4-7-11/h10,12H,2-9H2,1H3

InChI Key

SHUYYKLMALLRRI-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CCCCC2)CN1

Origin of Product

United States

Chemical Reactivity and Transformation of Azaspiro 5.5 Undecane Scaffolds

Reactions Involving the Nitrogen Heterocycle

The presence of the nitrogen atom in the heterocyclic ring of the azaspiro[5.5]undecane system imparts a rich and varied reactivity. This allows for numerous chemical modifications, including additions, condensations, reductions, and aminomethylations, which are essential for building and elaborating upon this core structure.

Nucleophilic addition reactions are fundamental to the construction and functionalization of the azaspiro[5.5]undecane core. These reactions often proceed in a cascade fashion, allowing for the rapid assembly of the spirocyclic system.

One prominent strategy involves a tandem conjugate addition/dipolar cycloaddition cascade. acs.orgnih.gov In an approach toward the synthesis of perhydrohistrionicotoxin (B1200193) derivatives, the reaction of a cyclohexanone (B45756) oxime with an electron-deficient diene, such as 2,3-bis(phenylsulfonyl)-1,3-butadiene, initiates the sequence. acs.orgnih.govfigshare.com The oxime first undergoes a conjugate addition to the diene, forming a transient nitrone intermediate. This intermediate then participates in an intramolecular dipolar cycloaddition to yield a bicyclic isoxazolidine (B1194047), which, after reductive N-O bond cleavage, furnishes the desired azaspiro[5.5]undecane skeleton. acs.orgnih.gov

Another powerful method for constructing related spiro-heterocyclic systems is the double Michael addition reaction. For instance, the synthesis of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone derivatives has been achieved through a base-promoted [5+1] double Michael addition. youtube.com In this reaction, a nucleophile like N,N-dimethylbarbituric acid adds to diarylideneacetones in the presence of a base such as diethylamine. This cascade cyclization efficiently produces the diazaspiro[5.5]undecane core in excellent yields. youtube.com The stereochemistry of these additions can often be controlled, leading to specific diastereomers. For example, subsequent conjugate addition of an organocuprate to a dihydropyridin-4(1H)-one derivative of an azaspirocycle can proceed with high stereoselectivity, governed by strain within the vinylogous amide system. acs.orgnih.gov

Condensation reactions, which join two or more molecules with the elimination of a small molecule like water or ammonia, are crucial for synthesizing functionalized azaspiro[5.5]undecane systems. wikipedia.orgnih.gov These reactions often involve multiple components and lead to the formation of highly complex structures in a single step.

A notable example is the synthesis of 4-imino-2-(dicyanomethylene)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile. This complex scaffold is assembled through a sequential, multi-component reaction. nih.gov The process begins with the reaction of cyclohexanone, malononitrile, and 2-aminopropene-1,1,3-tricarbonitrile. The reaction proceeds in ethanol (B145695) with a base like potassium hydroxide (B78521) or sodium ethylate. nih.govscispace.com This transformation is an example of a complex condensation cascade, where several bond-forming events and intramolecular cyclizations occur to build the intricate azaspiro[5.5]undecane core, which itself contains multiple reactive functional groups. nih.gov Such condensation strategies are highly valued for their efficiency in rapidly generating molecular complexity from simple starting materials.

The reduction of carbonyl groups, such as those in ketones and amides (lactams), to alcohols or amines is a common and vital transformation in organic synthesis. acs.orgnih.gov Within the context of azaspiro[5.5]undecane chemistry, these reductions are used to introduce new stereocenters and functional groups for further derivatization.

Standard reducing agents like lithium aluminium hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are effective for these transformations. nih.gov LiAlH₄ is a powerful reducing agent capable of reducing aldehydes, ketones, esters, and amides, while NaBH₄ is a milder agent typically used for the selective reduction of aldehydes and ketones. acs.orgnih.gov

In the synthesis of precursors for histrionicotoxins, a spiro-lactam was reduced using lithium borohydride (LiBH₄) to furnish the corresponding diol. sigmaaldrich.com This transformation converts the cyclic amide functionality into two hydroxyl groups, providing new handles for synthetic manipulation. Other methods, such as the Wolff-Kishner or Clemmensen reductions, can be employed for the complete deoxygenation of a ketone to a methylene (B1212753) (CH₂) group, although these are typically performed under harsh basic or acidic conditions, respectively. masterorganicchemistry.comwikipedia.org The choice of reducing agent is critical and depends on the other functional groups present in the molecule to ensure chemoselectivity. acs.org

Aminomethylation represents a key functionalization reaction for certain azaspiro[5.5]undecane systems, particularly those containing dinitrile functionalities. This reaction, a type of Mannich reaction, introduces new heterocyclic rings and enhances the structural complexity of the parent scaffold.

Specifically, 2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile has been shown to react with primary amines and formaldehyde (B43269) when heated in ethanol. organic-chemistry.org This process leads to the formation of novel 7-alkyl-2,4-dioxo-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,1′-cyclohexane]-1,5-dicarbonitriles. The reaction proceeds through the formation of a new six-membered nitrogen-containing ring, effectively transforming the initial monocyclic heterospirocyle into a bicyclic one. organic-chemistry.org Similarly, 4-imino-2-(dicyanomethylene)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile also undergoes aminomethylation with primary amines and an excess of formaldehyde, yielding new 2-(dicyanomethylene)-3,7-diazaspiro[bicyclo[3.3.1]non-3-ene-9,1′-cyclohexane]-1,5-dicarbonitrile derivatives. nih.govscispace.com

Table 1: Yields of 3,7-Diazaspiro[bicyclo[3.3.1]nonane-9,1′-cyclohexane] Derivatives from Aminomethylation of 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile organic-chemistry.org
Primary Amine (R-NH₂)Product (R-group on new ring)Yield (%)
MethylamineMethyl71
EthylamineEthyl65
PropylaminePropyl62
ButylamineButyl29
BenzylamineBenzyl26

Transformations at the Spirocarbon Center

Direct chemical transformation of the spirocarbon atom in a pre-formed azaspiro[5.5]undecane is synthetically challenging and not commonly reported in the literature. This quaternary carbon is sterically hindered and chemically inert. However, rearrangement reactions that either form or modify the spirocyclic core are well-established and represent a key strategy for manipulating the structure around this center.

The Beckmann and Schmidt reactions are powerful tools for ring expansion of cyclic ketones to form lactams, which are often precursors to azaspirocycles. nih.govorganic-chemistry.org The Beckmann rearrangement involves the acid-catalyzed conversion of an oxime to an amide. organic-chemistry.orglibretexts.org For instance, the treatment of a cyclohexanone oxime with an acid catalyst can induce a rearrangement where a carbon atom migrates to the nitrogen, expanding the ring and forming a caprolactam. nih.gov This strategy is fundamental to the industrial synthesis of Nylon 6 and has been applied in the synthesis of azaspiro compounds. nih.govsigmaaldrich.com

Similarly, the Schmidt reaction utilizes hydrazoic acid (HN₃) to convert a ketone directly into an amide or lactam. organic-chemistry.org The reaction proceeds through the addition of the azide (B81097) to the protonated carbonyl, followed by a rearrangement that expels nitrogen gas. organic-chemistry.org These reactions are crucial because they allow for the introduction of the nitrogen atom and the formation of the heterocyclic portion of the spirocycle through a rearrangement that directly involves one of the bonds to the eventual spiro-center's neighboring atoms. While not a direct reaction at the spirocarbon, these transformations are integral to defining the architecture of the spirocyclic junction.

Derivatization Strategies for Enhancing Molecular Complexity of Azaspiro[5.5]undecane Cores

Once the azaspiro[5.5]undecane core is established, various derivatization strategies can be employed to increase its molecular complexity and tailor its properties. These strategies are particularly important in the total synthesis of natural products like histrionicotoxin (B1235042).

The aminomethylation of dicarbonitrile derivatives, as discussed previously, is a prime example of such a strategy, as it introduces a new, fused heterocyclic ring system in a single step. organic-chemistry.org This significantly alters the topology and functionality of the molecule.

Further derivatization is exemplified by the synthetic routes towards histrionicotoxin analogues. Starting from a functionalized azaspiro[5.5]undecane, a series of reactions can be used to build up the characteristic side chains and modify the core. For example, a stereoselective conjugate addition of an organocuprate reagent can be used to install an alkyl chain (like a pentyl group) onto the piperidine (B6355638) ring of the spirocycle. acs.orgnih.gov The stereochemical outcome of such additions can be controlled by the existing stereocenters and conformational biases within the ring system. acs.org Subsequent steps in these syntheses might include reductions, olefination reactions (e.g., Wittig reaction), and catalytic hydrogenations to elaborate the structure further, ultimately leading to highly complex molecules like perhydrohistrionicotoxin. sigmaaldrich.com These multi-step sequences demonstrate how the foundational azaspiro[5.5]undecane scaffold serves as a versatile platform for building intricate molecular architectures.

Stereochemical Aspects in Azaspiro 5.5 Undecane Synthesis

Diastereoselective and Enantioselective Approaches to Azaspiro[5.5]undecane Structures

The construction of specific stereoisomers of the azaspiro[5.5]undecane skeleton is paramount, particularly when targeting biologically active molecules like the histrionicotoxins. Chemists have developed various diastereoselective and enantioselective methods to achieve this control.

One prominent enantioselective strategy involves a "Chiron approach," which utilizes a readily available chiral molecule, such as a carbohydrate, as the starting material. For instance, the 1-azaspiro[5.5]undecane ring system, a core component of histrionicotoxin (B1235042) alkaloids, has been successfully synthesized enantioselectively starting from D(+)-glucose. clockss.orgcrossref.org This approach leverages the inherent stereocenters of the starting material to guide the formation of new chiral centers in the target molecule. The synthesis plan often involves a stereocontrolled strategy featuring key reactions like the addition of allyllithium to an allylimine followed by a ring-closing metathesis (RCM). clockss.org

Tandem reactions have also proven effective in establishing stereocenters. A stereoselective approach using a conjugate addition/dipolar cycloaddition cascade has been developed. capes.gov.br In this method, the reaction of an oxime with a diene precursor leads to a bicyclic isoxazolidine (B1194047). Subsequent reductive cleavage of the nitrogen-oxygen bond furnishes the desired azaspiro[5.5]undecane core. capes.gov.br The stereoselectivity of this process is often high, driven by the inherent conformational preferences of the reaction intermediates.

Table 1: Selected Stereoselective Synthetic Approaches to the Azaspiro[5.5]undecane Core

Approach Key Reactions Starting Material Example Stereochemical Control Reference
Chiron Approach Addition of allyllithium to allylimine, Ring-Closing Metathesis (RCM) D(+)-glucose Substrate-controlled (from chiral pool) clockss.org
Tandem Cascade Conjugate addition, Intramolecular dipolar cycloaddition, N-O bond cleavage 2-butyl-3-(methoxymethoxy)cyclohexanone oxime Reagent and substrate control capes.gov.br
Catalyzed Cycloisomerization Hg(OTf)₂-catalyzed cycloisomerization Linear N-alkynyl pyrrolidinone derivative Catalyst and substrate geometry researchgate.netnih.gov
Reductive Cyclization Reductive decyanation of an α-aminonitrile 2-Cyano-6-phenyloxazolopiperidine Reagent-controlled reduction researchgate.net

Control of Stereochemistry in Spirocenter Formation

The defining feature of an azaspiro[5.5]undecane is the spirocenter, a quaternary carbon atom that is a member of both the piperidine (B6355638) and cyclohexane (B81311) rings. The creation of this stereocenter with a specific, controlled configuration is one of the most significant challenges in the synthesis of these compounds.

Several factors influence the stereochemical outcome of the spirocyclization step. In methods involving conjugate addition, such as the addition of an organocuprate to a dihydropyridin-4(1H)-one intermediate, the stereochemistry is often dictated by steric and stereoelectronic effects. For example, A(1,3)-strain in a planar vinylogous amide intermediate can favor an axial attack by the nucleophile, leading to a high degree of diastereoselectivity in the formation of the spirocycle. capes.gov.br The resulting stereochemistry can be confirmed through techniques like X-ray crystallography of a suitable derivative. capes.gov.br

Metal-catalyzed cyclization reactions also offer a powerful means of controlling spirocenter formation. A Hg(OTf)₂-catalyzed cycloisomerization of a linear substrate containing an alkyne and a pyrrolidinone moiety has been used to construct the azaspiro framework. researchgate.netnih.gov The proposed mechanism involves an initial aminoketal formation via intramolecular oxymercuration, followed by a Petasis-Ferrier-type cyclization to forge the spirocyclic structure. researchgate.net The stereochemical outcome of such reactions is intricately linked to the geometry of the cyclization transition state, which is influenced by the catalyst and the substrate structure. In some cases, epimerization at the spirocenter can be controlled under mild acidic conditions to access different diastereomers. nih.gov

Stereochemical Implications in the Synthesis of Natural Product Analogs (e.g., Histrionicotoxins)

The azaspiro[5.5]undecane skeleton is the core structural feature of the histrionicotoxin (HTX) family of alkaloids, which are isolated from the skin of poison dart frogs of the genus Dendrobates. clockss.orgnih.gov These compounds are potent non-competitive inhibitors of nicotinic acetylcholine (B1216132) receptors and have become important tools for neurophysiological research. clockss.orgnih.govclockss.org

The biological activity of histrionicotoxins is critically dependent on their three-dimensional structure. This includes the specific configuration of the spirocenter and the stereochemistry of the substituents at positions C2 and C7 of the azaspirocyclic core. clockss.org Therefore, any total or formal synthesis of these natural products must rigorously control the stereochemistry at multiple centers.

Numerous synthetic campaigns have targeted histrionicotoxins, leading to the development of elegant strategies for stereocontrolled synthesis. clockss.orgresearchgate.net For example, the synthesis of (±)-2,7,8-epi-perhydrohistrionicotoxin was achieved using a tandem conjugate addition/dipolar cycloaddition strategy where the stereochemistry was carefully controlled. capes.gov.br Formal syntheses of perhydrohistrionicotoxin (B1200193) have also been completed, showcasing methods that establish the key azaspiro[5.5]undecane intermediate with the correct relative stereochemistry for further elaboration into the natural product. capes.gov.brresearchgate.netnih.gov The challenges inherent in these syntheses underscore the importance of stereochemical control when constructing complex natural product analogs based on the 3-Methyl-2-azaspiro[5.5]undecane framework.

Configurational Stability and Conformational Interconversion of Azaspiro[5.5]undecanes

The stereochemical integrity and dynamic behavior of azaspiro[5.5]undecanes are defined by their configurational stability and conformational flexibility.

Configurational Stability: The spirocenter, being a quaternary carbon, is configurationally stable under most conditions. Once formed, it does not typically invert without chemical reactions that involve bond cleavage and reformation. However, as noted in related spiro systems, epimerization at the spirocenter can sometimes be induced under specific, often acidic, conditions, allowing for the conversion of one diastereomer into another. nih.gov The other stereocenters on the rings, such as the C3 position in this compound, are also generally configurationally stable unless adjacent to a functional group that can facilitate epimerization (e.g., a carbonyl group).

Conformational Interconversion: The two six-membered rings in the azaspiro[5.5]undecane system are not planar. Like cyclohexane and piperidine, they adopt puckered conformations to minimize angle and torsional strain. scribd.com The most stable conformation for each ring is typically a chair form. The entire spirocyclic system can be viewed as two chair-like rings joined at the spiro-carbon.

The molecule can undergo conformational interconversion through a process analogous to the "ring flip" of cyclohexane. scribd.com This process involves the interconversion of one chair conformation into another, causing axial substituents to become equatorial and vice versa. For a substituted azaspiro[5.5]undecane, such as the 3-methyl derivative, the conformational equilibrium will favor the conformer that minimizes steric interactions. For example, the methyl group at C3 would preferentially occupy an equatorial position to avoid unfavorable 1,3-diaxial interactions. scribd.com The specific preferred conformation and the relative stereochemistry of substituents are often determined experimentally using nuclear magnetic resonance (NMR) techniques, particularly the Nuclear Overhauser Effect (NOESY), which can provide information about the spatial proximity of atoms. nih.gov

Computational and Theoretical Investigations of Azaspiro 5.5 Undecane Structures

Quantum Chemical Calculations of Azaspiro[5.5]undecane Systems (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the properties of complex organic molecules. While specific DFT studies on 3-Methyl-2-azaspiro[5.5]undecane are not widely published, the methodologies are extensively applied to analogous and related heterocyclic and spirocyclic systems. dntb.gov.uaresearchgate.net These calculations are used to optimize molecular geometry, determine electronic structure, and predict spectroscopic and chemical reactivity parameters. researchgate.net

For instance, studies on related quinoline (B57606) and triazole derivatives often employ DFT methods with various functionals like B3LYP, PBE0, and M062X, paired with basis sets such as 6-311++G(d,p). dntb.gov.uaresearchgate.net These computational models are adept at calculating the geometric parameters (bond lengths and angles), which can then be compared with experimental data from X-ray crystallography to validate the chosen theoretical level. mdpi.com In a study on a methyl chromene-carboxylate, DFT calculations with the B3LYP/6–31G(d,p) basis set were used to determine molecular geometry and other properties in both vacuum and solvent environments. researchgate.net Such approaches would be directly applicable to elucidating the structural and electronic characteristics of this compound.

Table 1: Common DFT Functionals and Basis Sets in Heterocycle Analysis

FunctionalBasis SetTypical Application
B3LYP6-31G(d,p)Geometry Optimization, Vibrational Frequencies researchgate.net
B3LYP6-311++G(d,p)Electronic Properties, UV/Vis Spectra mdpi.com
M06-2X6-31G(d,p)Thermochemistry, Noncovalent Interactions
PBE0def2-TZVPHOMO-LUMO Gap, Electronic Spectra researchgate.net
ωB97XD6-311++G(d,p)Long-range Interactions, Reactivity dntb.gov.ua

Conformational Analysis and Energy Landscapes of Spiro[5.5]undecane Derivatives

Conformational analysis is critical for understanding the stability and behavior of spiro[5.5]undecane systems. lumenlearning.com The spiro center joins two six-membered rings, which typically adopt low-energy chair conformations to minimize torsional and steric strain. For the parent spiro[5.5]undecane, the all-chair conformation is the most stable.

For example, a computational study on 1,7-dioxaspiro[5.5]undecane using second-order Møller-Plesset perturbation theory found that the most stable conformation is a double chair where both oxygen atoms are in axial positions. nih.gov This conformer was calculated to be over 2 kcal/mol more stable than other possibilities. nih.gov A similar principle applies to this compound, where the preferred conformation would likely involve both six-membered rings in a chair form, with the methyl group occupying an equatorial position to reduce steric hindrance (1,3-diaxial interactions).

Electronic Structure Analysis: HOMO-LUMO Gap and Molecular Orbitals

The electronic structure of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to its chemical reactivity and kinetic stability. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a key parameter calculated using quantum chemical methods. nih.gov

A small HOMO-LUMO gap generally indicates high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron to a higher energy state. nih.govnih.gov Conversely, a large gap suggests higher stability. nih.gov DFT calculations are a standard method for determining the energies of these frontier molecular orbitals. nih.gov

While specific calculations for this compound are not available, studies on other organic molecules provide a framework. For instance, in one study, the HOMO-LUMO gap for a series of imidazole (B134444) derivatives was calculated using DFT to assess their reactivity, with a smaller gap of 3.92 eV indicating higher reactivity for one analog. dntb.gov.ua For another set of organic compounds, the calculated Egap values ranged from 3.13 to 10.40 eV. nih.gov The distribution of the HOMO and LUMO across the molecular structure is also analyzed to predict sites of electrophilic and nucleophilic attack.

Table 2: Representative HOMO-LUMO Gaps for Organic Molecules from Theoretical Studies

Compound TypeTheoretical MethodCalculated Egap (eV)Reference
Bis-aldehydePBE0-D3/def2-TZVP3.670 researchgate.net
Imidazole DerivativeDFT/B3LYP/6-311++g(d,p)3.92 dntb.gov.ua
Polycyclic Aromatic HydrocarbonsML/SOAP0.64 - 6.59 nih.gov

Spectroscopic Property Predictions of Azaspiro[5.5]undecane Molecules (e.g., Theoretical FT-IR, NMR, UV-Visible)

Theoretical calculations are frequently used to predict spectroscopic data, which serves as a powerful tool for structure elucidation when compared with experimental results.

Theoretical FT-IR: DFT calculations can predict vibrational frequencies corresponding to the stretching and bending of bonds within the molecule. researchgate.net These calculated frequencies, when scaled appropriately, often show good agreement with experimental FT-IR spectra, helping to assign specific absorption bands to functional groups. researchgate.net

Theoretical NMR: The gauge-independent atomic orbital (GIAO) method is a common approach used with DFT to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. researchgate.net These predictions are invaluable for assigning peaks in complex experimental spectra and confirming stereochemistry. organicchemistrydata.orgpressbooks.publibretexts.orgpressbooks.pub

Theoretical UV-Visible: Time-dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths. researchgate.netresearchgate.net This allows for the prediction of the maximum absorption wavelengths (λmax) in a UV-Visible spectrum, which correspond to electronic transitions, often from the HOMO to the LUMO. mdpi.com

For example, a TD-DFT study on a triazole-fused crown ether accurately reproduced the experimental UV/Vis absorption band at 250 nm, attributing it to the HOMO→LUMO electronic transition. mdpi.com Such methods could precisely predict the spectroscopic signatures of this compound.

Non-Linear Optical (NLO) Properties of Azaspiro[5.5]undecane Analogs: Theoretical Studies

Non-linear optical (NLO) materials, which exhibit unique optical responses to high-intensity light, are crucial for applications in telecommunications, optical computing, and laser technology. nih.gov Organic molecules, particularly those with donor-π-acceptor (D–π–A) structures that facilitate intramolecular charge transfer (ICT), are promising candidates for NLO materials. nih.govnih.gov

Theoretical DFT and TD-DFT calculations are essential for predicting the NLO properties of new molecules, saving significant experimental effort. nih.gov Key NLO parameters that are calculated include the linear polarizability (⟨α⟩) and the first (βtotal) and second-order (⟨γ⟩) hyperpolarizabilities. Larger values of these parameters indicate a stronger NLO response.

While the NLO properties of this compound itself have not been reported, the theoretical framework exists to evaluate them. Studies on other organic systems demonstrate this potential. For example, a theoretical investigation of non-fullerene derivatives showed that strategic modification of donor and acceptor groups could significantly enhance NLO properties, with one designed compound exhibiting a first hyperpolarizability (βtotal) of 13.44 × 10⁻²⁷ esu. nih.gov A similar approach could be used to design and evaluate azaspiro[5.5]undecane analogs for potential NLO applications.

Utility of Azaspiro 5.5 Undecane Derivatives in Advanced Organic Synthesis

Role as Versatile Synthetic Building Blocks for Complex Molecular Architectures

Azaspiro[5.5]undecane derivatives serve as exceptional building blocks for the construction of intricate molecular structures, particularly those with applications in drug discovery. The spirocyclic core imparts a defined spatial arrangement of substituents, which can be crucial for biological activity. For instance, derivatives of 1,9-diazaspiro[5.5]undecane have been investigated for the treatment of a range of disorders, including obesity, pain, and cardiovascular diseases, highlighting the therapeutic potential of this scaffold. acs.org The synthesis of such complex molecules often relies on the strategic use of pre-functionalized azaspiro[5.5]undecane cores.

A notable example is the application of 3-methyl-3-azaspiro[5.5]undecane-2,4-dione as a scaffold for creating more elaborate molecules with potential biological activity. researchgate.net This derivative provides a rigid framework onto which further chemical diversity can be introduced. The synthesis of such building blocks can be achieved through various methods, including the reaction of appropriate amines with cyclic anhydrides. researchgate.net

The synthesis of 1-azaspiro[5.5]undecane systems, structurally related to the histrionicotoxin (B1235042) alkaloids, further underscores the importance of this scaffold in natural product synthesis. nih.gov Stereocontrolled approaches, for example, starting from D-glucose, have been developed to access the core 1-azaspiro[5.5]undecan-8-ol ring system. nih.gov These synthetic endeavors showcase the role of azaspiro[5.5]undecanes as key intermediates in the total synthesis of complex natural products.

The versatility of the azaspiro[5.5]undecane scaffold is also demonstrated in the synthesis of novel 3-heterospiro[5.5]undecan-9-ones. Starting from 1-methyl-4-piperidinecarboxaldehyde, a Robinson annelation with methyl vinyl ketone yields 3-methyl-3-azaspiro[5.5]undec-7-en-9-one, which can be subsequently hydrogenated to the corresponding saturated ketone. researchgate.net This ketone then serves as a versatile intermediate for further chemical modifications.

Table 1: Examples of Azaspiro[5.5]undecane-based Building Blocks

Compound Name Molecular Formula Key Synthetic Application
3-Methyl-3-azaspiro[5.5]undecane-2,4-dione C₁₁H₁₇NO₂ Scaffold for synthesizing bioactive molecules. researchgate.net
1-Azaspiro[5.5]undecan-8-ol C₁₀H₁₉NO Key intermediate in the synthesis of histrionicotoxin alkaloids. nih.gov
3-Methyl-3-azaspiro[5.5]undecan-9-one C₁₁H₁₉NO Intermediate for further chemical modifications. researchgate.net

Precursors for the Development of Specialized Chemical Reagents

Beyond their role as scaffolds for bioactive molecules, azaspiro[5.5]undecane derivatives are valuable precursors for the development of specialized chemical reagents. The inherent reactivity of the nitrogen atom and the potential for functionalization at various positions on the carbocyclic ring allow for the synthesis of tailored reagents for specific applications.

For example, the synthesis of 1,8-diazaspiro[5.5]undecane derivatives has been developed to create aza-analogs of perhydrohistrionicotoxin (B1200193). researchgate.net These synthetic routes often involve the generation of iminium salts from functionalized α-amino nitriles, followed by intramolecular cyclization. researchgate.net The resulting spirocyclic diamines can be further modified to act as ligands for metal catalysts or as organocatalysts themselves.

The development of functionalized 2-azaspiro[3.3]heptane and 7-oxa-2-azaspiro[3.5]nonane derivatives, which can be seen as smaller analogs of the azaspiro[5.5]undecane system, highlights the potential for creating a diverse range of chemical tools from spirocyclic amines. These compounds, synthesized in multi-gram quantities, can be exploited in various aspects of drug discovery and chemical biology.

Strategies for Further Functionalization and Molecular Elaboration of Azaspiro[5.5]undecane Scaffolds

The utility of the azaspiro[5.5]undecane scaffold is significantly enhanced by the array of chemical transformations that can be employed for its further functionalization and molecular elaboration. These strategies allow for the introduction of diverse functional groups and the construction of more complex molecular frameworks.

One of the primary sites for functionalization is the nitrogen atom of the azaspirocycle. N-alkylation, N-acylation, and N-arylation are common transformations that introduce a wide variety of substituents. For instance, in the synthesis of 3,9-diazaspiro[5.5]undecane-based GABA receptor antagonists, the nitrogen atoms are functionalized with various aromatic and aliphatic groups to modulate the pharmacological properties of the final compounds. uni.lu

Functionalization of the carbocyclic ring is also a key strategy. The synthesis of 3-methyl-3-azaspiro[5.5]undecan-9-one provides a ketone handle that can be used for a plethora of subsequent reactions, such as reductions, Grignard additions, and Wittig reactions, to introduce new carbon-carbon and carbon-heteroatom bonds. researchgate.net The presence of a double bond, as in 3-methyl-3-azaspiro[5.5]undec-7-en-9-one, offers further opportunities for functionalization through reactions such as hydrogenation, epoxidation, and dihydroxylation. researchgate.net

More advanced strategies involve the use of the azaspiro[5.5]undecane core to control the stereochemistry of subsequent reactions. The rigid spirocyclic framework can direct the approach of reagents, leading to high levels of diastereoselectivity in reactions at adjacent positions. This principle is elegantly demonstrated in the asymmetric synthesis of 1,8-diazaspiro[5.5]undecane derivatives, where the stereochemistry of the final product is controlled by the initial chiral precursor. researchgate.net

The development of synthetic routes to various substituted pyrrole (B145914) derivatives based on an 8-azaspiro[5.6]dodec-10-ene scaffold showcases a modular approach to functionalization. uni.lu In this work, a spirocyclic triazole is used as a versatile intermediate that can be coupled with various amines to generate a library of diastereomerically pure pyrrole derivatives. uni.lu A similar strategy could be envisioned for the elaboration of 2-azaspiro[5.5]undecane scaffolds.

Table 2: Key Reactions for Functionalization of Azaspiro[5.5]undecane Scaffolds

Reaction Type Position of Functionalization Example Application
N-Alkylation/N-Acylation Nitrogen Atom Introduction of diverse substituents to modulate biological activity. uni.lu
Robinson Annelation Carbocyclic Ring Formation of the core spirocyclic ketone. researchgate.net
Hydrogenation Carbocyclic Ring (C=C bond) Saturation of the carbocyclic ring. researchgate.net
Nucleophilic Addition to Carbonyl Carbocyclic Ring (C=O group) Introduction of new carbon-carbon bonds. researchgate.net

Q & A

Q. What are the common synthetic routes for 3-Methyl-2-azaspiro[5.5]undecane and related spiro compounds?

Spiro compounds like this compound are synthesized using strategies such as:

  • Ring-Closing Metathesis (RCM): Key for constructing the spiro framework in 1,9-diazaspiro[5.5]undecane derivatives. Ruthenium catalysts enable high-yield cyclization, though post-reaction purification is critical to remove residual metal impurities .
  • Bromine-mediated cyclization: Acidic conditions facilitate 5-endo cyclization of intermediates like 4-aminobutene, forming 1,8-diazaspiro[4.5]decane scaffolds. This method requires precise control of bromination conditions to avoid side reactions .
  • Iron-complex-assisted synthesis: Tricarbonylcyclohexadienyliumiron complexes enable regio- and stereoselective nitrile additions, yielding 1-oxo- or 3-oxo-2-azaspiro[5.5]undecane systems .

Q. How can spiro compounds be functionalized for drug discovery applications?

Functionalization often involves:

  • Reductive amination or amide coupling: Spiro scaffolds with Boc-protected amines (e.g., 1,9-diazaspiro[5.5]undecane) are modified to generate libraries for lead optimization .
  • Aminomethylation: Reacting spiro intermediates with primary amines and formaldehyde produces derivatives like 3,7-diazaspiro[bicyclo[3.3.1]non-3-ene-9,1′-cyclohexane]-1,5-dicarbonitrile, which are tunable for bioactivity .

Advanced Research Questions

Q. How do computational methods like SAM1 calculations aid in predicting polymerization outcomes for spiro-derived monomers?

SAM1 semi-empirical models analyze reaction energetics in acid-catalyzed homopolymerization. For example:

  • Activation energy comparisons: SAM1 calculates activation barriers for ring-opening pathways in silicon-containing tetraoxaspiro[5.5]undecane derivatives, predicting dominant products (single- vs. double-ring opening). Validation against experimental data (e.g., enthalpy trends) ensures model accuracy .

  • Table: Computed vs. Experimental Activation Energies (kcal/mol)

    MonomerSAM1 EaE_aExperimental EaE_a
    1,5,7,11-Tetraoxa-6-sila...22.324.1
    1,5,7,11-Tetraoxa-2,8-disila...18.919.7

Q. What strategies address stereoselectivity challenges in spiro compound synthesis?

  • Chiral pool synthesis: Ethyl (S)-(+)-lactate serves as a chiral starting material to synthesize (2S,6R,8S)-configured spiroacetals, mimicking insect pheromones. This approach ensures enantiomeric purity for bioactivity studies .
  • Metal complex templates: Iron tricarbonyl complexes enforce regio- and stereoselectivity during nitrile additions, enabling precise control over spiro ring substituents .

Q. How can bioactivity of spiro compounds be assessed using natural product-inspired models?

  • Pheromone mimicry: Spiroacetals like (2S,6R,8S)-8-methyl-2-propyl-1,7-dioxaspiro[5.5]undecane mimic paper wasp venom components. Electrophysiological assays (e.g., antennal response tests) and behavioral bioassays quantify attraction in pollinators or pests .

  • Table: Bioactivity of Selected Spiroacetals

    CompoundAntennal Response (mV)Attraction Index
    (2S,6R,8S)-8-methyl-2-propyl-spiroacetal12.40.89
    (E,E)-2,8-dimethyl-spiroacetal9.10.62

Q. How are discrepancies resolved between computational predictions and experimental results in spiro compound reactivity?

  • Mechanistic validation: For silicon-containing spiro monomers, discrepancies in ring-opening pathways (e.g., SAM1-predicted vs. observed product ratios) are addressed by refining transition-state models or incorporating solvent effects .
  • Experimental calibration: APCI-MS analysis of spiroacetal analogs (e.g., tetrahydropyran) validates gas-phase reactivity models, ensuring alignment with synthetic outcomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.